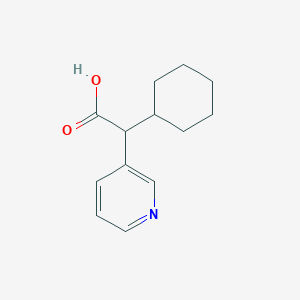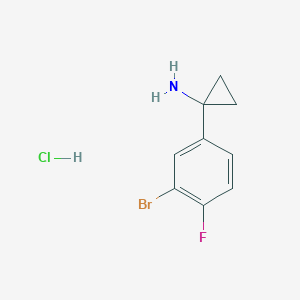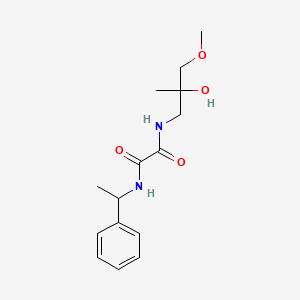![molecular formula C9H6NNaO2S2 B2993148 Sodium 2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetate CAS No. 1015533-46-6](/img/structure/B2993148.png)
Sodium 2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-[2-(Thiophen-2-yl)-1,3-thiazol-4-yl]acetate is a chemical compound with the molecular formula C9H8NNaO2S2 and a molecular weight of 249.28 . Thiophene-based analogs, such as this compound, have been of interest to scientists due to their potential as biologically active compounds .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . For instance, the Gewald reaction involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of Sodium 2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetate consists of a thiophene ring, which is a five-membered ring made up of one sulfur atom . This structure is essential for the compound’s properties and applications.Chemical Reactions Analysis
Thiophene derivatives, including Sodium 2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetate, can undergo various chemical reactions. For instance, they can participate in Friedel–Crafts-Type Reactions, showing similar chemical behavior to benzene .Aplicaciones Científicas De Investigación
Electrochemical Properties and Polymer Science
A study explored the electrochemical copolymerization of a novel monomer with 3,4-ethylenedioxythiophene (EDOT), highlighting the potential of thiophene derivatives in developing materials with lower oxidation potential and higher optical contrast. This research suggests the relevance of thiophene-based compounds in creating advanced materials for electronic applications (Soylemez et al., 2015).
Organic Synthesis
Another study demonstrated the use of sodium salts of thiophene derivatives in reactions with carbanions, facilitating the synthesis of thienopyranones and thienopyridinones. This indicates the utility of sodium thiophene derivatives in constructing complex heterocyclic structures, which are crucial in the development of new organic molecules (Ames & Ribeiro, 1975).
Catalysis
Research on sodium tetraphenylborate revealed its effectiveness as a phenylating agent in the presence of palladium catalysts, underlining the potential of sodium compounds in facilitating chemical transformations. Such catalysts are valuable for the synthesis of phenylated products, which have applications in various chemical industries (Cho, Itotani, & Uemura, 1993).
Organic Semiconductors
A study highlighted the synthesis of organic semiconducting materials using sodium sulfide-promoted thiophene annulations. This research underscores the importance of sodium compounds in the creation of semiconducting materials, which are crucial for the development of organic electronics (Nakano & Takimiya, 2017).
Antimicrobial and Antioxidant Applications
The antimicrobial and antioxidant effects of sodium acetate, lactate, and citrate in food preservation were studied, demonstrating the utility of sodium compounds in extending the shelf life and improving the safety of food products (Sallam, 2007).
Direcciones Futuras
Thiophene-based compounds, including Sodium 2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetate, have potential applications in various fields. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Furthermore, they have a prominent role in the advancement of organic semiconductors . Therefore, future research could focus on exploring these potential applications further.
Mecanismo De Acción
Target of Action
Sodium 2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetate is a complex compound that likely interacts with multiple targets. These include anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Therefore, it’s plausible that Sodium 2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetate may interact with targets involved in these biological processes.
Mode of Action
For instance, some thiophene derivatives are known to block voltage-gated sodium channels . Depending on the specific targets of Sodium 2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetate, the compound may inhibit or activate these targets, leading to changes in cellular function.
Biochemical Pathways
Given the broad range of biological activities associated with thiophene and thiazole derivatives , it’s likely that this compound affects multiple pathways. These could include pathways involved in inflammation, microbial infection, hypertension, and atherosclerosis .
Propiedades
IUPAC Name |
sodium;2-(2-thiophen-2-yl-1,3-thiazol-4-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S2.Na/c11-8(12)4-6-5-14-9(10-6)7-2-1-3-13-7;/h1-3,5H,4H2,(H,11,12);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLXCYXRUBTRGF-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=CS2)CC(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6NNaO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,7-Dimethyl-3-(naphthalen-1-ylmethyl)-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)




![3-(1H,3H-naphtho[1,2-e]1,3-oxazin-2-yl)benzoic acid](/img/structure/B2993079.png)
![N-[(5-bromopyrazin-2-yl)methyl]-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B2993080.png)

![(2S)-3-methyl-2-[(2-methylbenzoyl)amino]butanoic acid](/img/structure/B2993082.png)



![2-(2-chloropyridin-3-yl)-1-(3-methoxybenzyl)-1H-benzo[d]imidazole](/img/structure/B2993087.png)